molecular formula C23H34O3 B585023 Glycidyl Eicosapentaenoate-d5 CAS No. 1795143-63-3

Glycidyl Eicosapentaenoate-d5

Cat. No.: B585023
CAS No.: 1795143-63-3
M. Wt: 363.553
InChI Key: INTHOQCNXQLKIE-QOWHZJMFSA-N
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Description

Glycidyl Eicosapentaenoate-d5 is a deuterated derivative of glycidyl eicosapentaenoate, which is an ester of eicosapentaenoic acid. This compound is primarily used in biochemical and proteomics research. The molecular formula of this compound is C23H29D5O3, and it has a molecular weight of 363.55 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, is common to verify the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Glycidyl Eicosapentaenoate-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols .

Scientific Research Applications

Glycidyl Eicosapentaenoate-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its interaction with cellular membranes and enzymes. The compound is known to modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cellular signaling .

Comparison with Similar Compounds

    Glycidyl Eicosapentaenoate: The non-deuterated form of Glycidyl Eicosapentaenoate-d5.

    Glycidyl Docosahexaenoate: An ester of docosahexaenoic acid with similar biochemical properties.

    Glycidyl Linoleate: An ester of linoleic acid with different fatty acid composition.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in isotopic labeling studies. This property allows researchers to trace the metabolic pathways and interactions of eicosapentaenoic acid in biological systems .

Properties

CAS No.

1795143-63-3

Molecular Formula

C23H34O3

Molecular Weight

363.553

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D

InChI Key

INTHOQCNXQLKIE-QOWHZJMFSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Synonyms

(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester;  EPA Glycidyl-d5 Ester; 

Origin of Product

United States

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